molecular formula C16H10ClN3O2S2 B2444939 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 886949-98-0

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2444939
CAS RN: 886949-98-0
M. Wt: 375.85
InChI Key: JCBZRLOGZMYFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide”, is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Kumar and Singh (2020) in "Bioorganic chemistry" discussed the synthesis and evaluation of various heterocyclic compounds, including N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide derivatives, for their anti-inflammatory and analgesic properties in albino rats. These compounds showed promise in comparison to reference drugs at certain dosages Kumar & Singh, 2020.

Antibacterial and Cytotoxic Activity

  • Palkar et al. (2017) in "Medicinal Chemistry Research" synthesized and evaluated novel analogs for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The study also assessed cytotoxicity against the Vero cell line, indicating non-cytotoxic concentrations for antibacterial activity Palkar et al., 2017.

Anticancer Applications

  • Nam et al. (2010) in "Medicinal chemistry (Shariqah (United Arab Emirates))" synthesized benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated them for cytotoxic and antimicrobial activities. Two compounds showed significant cytotoxicity against three cancer cell lines while exhibiting moderate inhibitory effects on Staphylococcus aureus and certain fungi Nam et al., 2010.

Photoreactions and Chemical Properties

  • Mahran, Sidky, and Wamhoff (1983) investigated the photooxidation of a similar compound, 2-(4-thiazolyl)-1H-benzimidazole, in methanol, revealing insights into the photoreactions and properties of benzothiazole derivatives Mahran, Sidky, & Wamhoff, 1983.

Novel Synthesis Methods

  • Janardhan et al. (2014) in "Tetrahedron Letters" explored new synthetic routes for thiazolo[3,2-a]pyrimidinones using N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. This study contributes to the development of novel synthesis methods for benzothiazole derivatives Janardhan et al., 2014.

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S2/c1-22-11-5-3-9(17)14-13(11)19-16(24-14)20-15(21)8-2-4-10-12(6-8)23-7-18-10/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBZRLOGZMYFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.